molecular formula C14H14N2O4S B2860847 N-(pyridin-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 428458-41-7

N-(pyridin-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No. B2860847
M. Wt: 306.34
InChI Key: NSTCFTQDDSTYDM-UHFFFAOYSA-N
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Description

N-(pyridin-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is a sulfonamide derivative that has been synthesized using various methods.

Scientific Research Applications

Antibacterial Activity

Sulfonamide derivatives, including those with pyridine substitutions, have been extensively studied for their antibacterial properties. For example, Ur-Rehman et al. (2013) synthesized a novel aromatic sulfonamide ligand, N-[(E)-pyridin-3-ylmethylidene]benzenesulfonamide (PMBS), and its metal complexes, which showed significant antimicrobial activities against both gram-negative and gram-positive bacteria (Ur-Rehman, Faiz, & Nawaz, 2013). This suggests that sulfonamide derivatives, including those with pyridine components, could be valuable in developing new antibacterial agents.

Anticancer Activity

Sulfonamide compounds have also been investigated for their potential anticancer properties. Bashandy et al. (2014) explored novel pyridine, thiophene, thiazole, chromene, and benzochromene derivatives bearing a N,N-dimethylbenzenesulfonamide moiety, showing that some sulfonamides possessed higher antiproliferative activity against the human breast cancer cell line MCF-7 compared to the control drug doxorubicin (Bashandy, Alsaid, Arafa, & Ghorab, 2014). This highlights the potential of sulfonamide derivatives in cancer research and therapy.

Environmental and Biological Sensing

Sulfonamide compounds have been utilized in designing fluorescent probes for selective discrimination of specific compounds in environmental and biological samples. Wang et al. (2012) developed a reaction-based fluorescent probe using a sulfonamide group for discrimination of thiophenols over aliphatic thiols, demonstrating high sensitivity and selectivity with potential applications in environmental and biological sciences (Wang, Han, Jia, Zhou, & Deng, 2012).

properties

IUPAC Name

N-(pyridin-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c17-21(18,16-10-11-3-5-15-6-4-11)12-1-2-13-14(9-12)20-8-7-19-13/h1-6,9,16H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTCFTQDDSTYDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

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